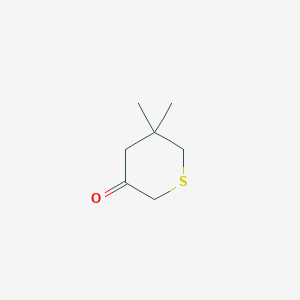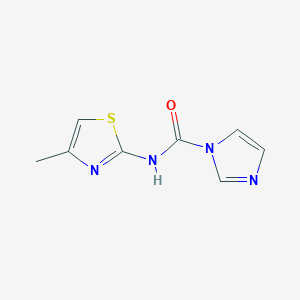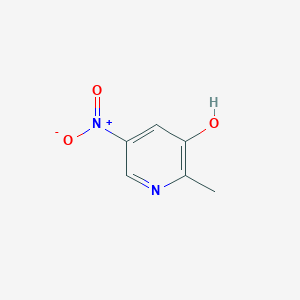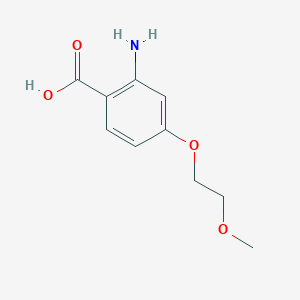
Dihydro-5,5-dimethylthiopyran-3(4H)-one
Overview
Description
Dihydro-5,5-dimethylthiopyran-3(4H)-one is an organic compound belonging to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring. This compound is characterized by its unique structure, which includes a dihydrothiopyran ring with two methyl groups at the 5-position and a ketone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5,5-dimethylthiopyran-3(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,5-diketone, in the presence of a sulfur source. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For example, the reaction of 2,2-dimethyl-1,3-dithiane with an appropriate electrophile can yield the desired thiopyran compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5,5-dimethylthiopyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Dihydro-5,5-dimethylthiopyran-3(4H)-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: It serves as a model compound for studying the behavior of sulfur-containing heterocycles in biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with unique biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dihydro-5,5-dimethylthiopyran-3(4H)-one depends on its specific application. In chemical reactions, the sulfur atom in the thiopyran ring can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its sulfur-containing functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiopyran: The parent compound without the dihydro and dimethyl substitutions.
Dihydrothiopyran: Similar structure but without the dimethyl substitutions.
5,5-Dimethylthiopyran: Similar structure but without the dihydro and ketone groups.
Uniqueness
Dihydro-5,5-dimethylthiopyran-3(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the dihydrothiopyran ring, dimethyl substitutions, and ketone group make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5,5-dimethylthian-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNFKMFAIBWJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CSC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731546 | |
| Record name | 5,5-Dimethylthian-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-62-8 | |
| Record name | 5,5-Dimethylthian-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)

![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)

